Cyp1B1-IN-3 Demonstrates Superior Selectivity Over CYP1A2 Compared to Common CYP1 Inhibitors
Cyp1B1-IN-3 exhibits a high degree of selectivity for CYP1B1 over the hepatic drug-metabolizing enzyme CYP1A2. This selectivity is a critical differentiator from classical inhibitors like α-naphthoflavone (ANF) and the widely used tetramethoxystilbene (TMS). While both ANF and TMS also inhibit CYP1A2 at low micromolar concentrations, Cyp1B1-IN-3's IC50 for CYP1A2 exceeds 10,000 nM, indicating a >1500-fold selectivity [1]. In contrast, ANF inhibits CYP1A2 with an IC50 of approximately 6 nM, and TMS shows an IC50 of 3100 nM (3.1 μM) [2]. This quantitative difference ensures that functional assays with Cyp1B1-IN-3 are significantly less likely to be confounded by off-target CYP1A2 inhibition.
| Evidence Dimension | Selectivity Index: CYP1B1 IC50 vs. CYP1A2 IC50 |
|---|---|
| Target Compound Data | CYP1B1: 6.6 nM; CYP1A2: >10000 nM |
| Comparator Or Baseline | TMS: CYP1B1: 6 nM; CYP1A2: 3100 nM (3.1 μM). ANF: CYP1B1: 5 nM; CYP1A2: 6 nM. |
| Quantified Difference | Cyp1B1-IN-3: >1515-fold selectivity over CYP1A2. TMS: ~500-fold selectivity. ANF: No selectivity. |
| Conditions | Recombinant human CYP enzyme inhibition assays using fluorogenic substrates (reported IC50 values). |
Why This Matters
This high degree of selectivity against CYP1A2 reduces the risk of off-target hepatic drug-drug interaction-like artifacts in cellular models, making the compound a cleaner tool for studying CYP1B1-specific biology.
- [1] Mao, J., Wang, D., Xu, P., Wang, Y., Zhang, H., Wang, S., Xu, F., Wang, J., & Zhang, F. (2022). Structure-Based Drug Design and Synthesis of Novel N-Aryl-2,4-bithiazole-2-amine CYP1B1-Selective Inhibitors in Overcoming Taxol Resistance in A549 Cells. Journal of Medicinal Chemistry, 65(24), 16451–16480. View Source
- [2] Shimada, T., et al. (1999). Inhibition of human cytochrome P450 1A1-, 1A2-, and 1B1-mediated activation of procarcinogens by flavonoids. Cancer Research, 59(9), 2250-2255. View Source
